Lipophilicity Enhancement vs. Unsubstituted and Fluoro Analogs
3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde exhibits a computed XLogP3 value of 1.2, which is significantly higher than its unsubstituted analog 4-(1H-pyrazol-1-yl)benzaldehyde (XLogP3 = 0.9) and its 3-fluoro analog (XLogP3 = 1.0) [1][2]. This difference of +0.3 log units indicates a stronger preference for partitioning into non-polar environments, which can be crucial for designing compounds that require optimal membrane permeability or target engagement in hydrophobic protein pockets [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 4-(1H-Pyrazol-1-yl)benzaldehyde (XLogP3 = 0.9); 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde (XLogP3 = 1.0) |
| Quantified Difference | +0.3 (vs. 4-H); +0.2 (vs. 3-F) |
| Conditions | Computed property (XLogP3) based on compound structure. |
Why This Matters
A higher LogP value can translate to improved passive membrane permeability, a key factor in drug absorption and distribution, making this analog more suitable for optimizing the pharmacokinetic profile of a lead compound.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 33786534, 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde. Retrieved April 19, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 10864133, 4-(1H-Pyrazol-1-yl)benzaldehyde. Retrieved April 19, 2026. View Source
